![molecular formula C14H8BrCl2NO2 B14913448 ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime is an organic compound that combines the structural features of 4-bromobenzaldehyde and 2,4-dichlorobenzoyl oxime
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime typically involves the following steps:
Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Preparation of 2,4-Dichlorobenzoyl Chloride: This is synthesized by chlorinating 2,4-dichlorobenzoic acid using thionyl chloride or phosphorus trichloride.
Oxime Formation: The final step involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime. This oxime is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to yield 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzaldehyde ring can be replaced by nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The oxime group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-methoxybenzaldehyde or 4-cyanobenzaldehyde.
Oxidation Products: 4-Bromobenzoic acid.
Reduction Products: 4-Bromobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of bioactive molecules.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique properties can impart desirable characteristics to the final products, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzaldehyde: Shares the bromobenzaldehyde core but lacks the oxime and dichlorobenzoyl groups.
2,4-Dichlorobenzaldehyde: Similar in having the dichlorobenzoyl group but lacks the bromobenzaldehyde core.
Benzaldehyde Oxime: Contains the oxime group but lacks the bromine and dichlorobenzoyl groups.
Uniqueness
4-Bromobenzaldehyde O-(2,4-dichlorobenzoyl)oxime is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and dichlorobenzoyl groups allows for a wider range of chemical transformations and interactions compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C14H8BrCl2NO2 |
|---|---|
Molekulargewicht |
373.0 g/mol |
IUPAC-Name |
[(E)-(4-bromophenyl)methylideneamino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H8BrCl2NO2/c15-10-3-1-9(2-4-10)8-18-20-14(19)12-6-5-11(16)7-13(12)17/h1-8H/b18-8+ |
InChI-Schlüssel |
MWSZCECYTKNVLH-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


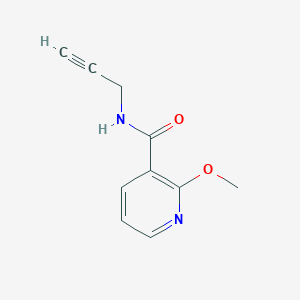
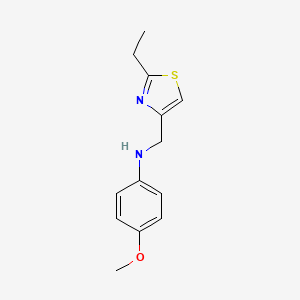
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
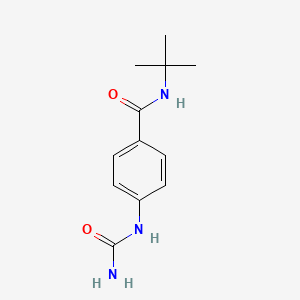
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

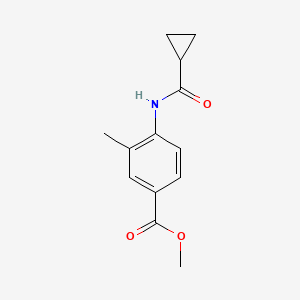

![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
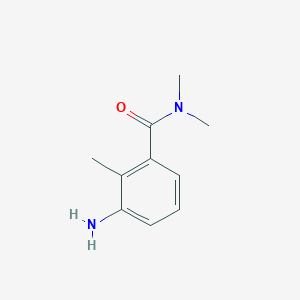
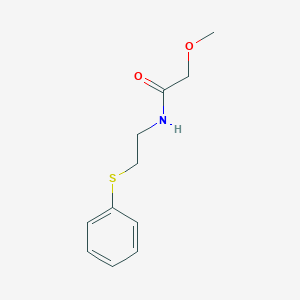
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
